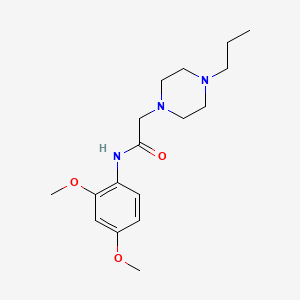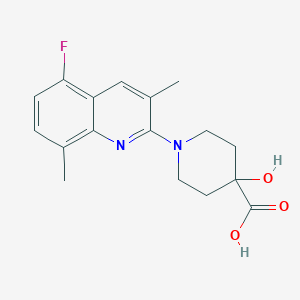
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as propionylpromazine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which are widely used in medicinal chemistry for their antipsychotic, antiemetic, and antihistaminic properties. Propionylpromazine is a relatively new compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research.
作用機序
The exact mechanism of action of propionylpromazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmitters in the brain. Propionylpromazine acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of mood and behavior. Additionally, the compound has been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Propionylpromazine has been shown to exhibit a range of biochemical and physiological effects, including sedation, hypotension, and antipsychotic activity. The compound has also been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
実験室実験の利点と制限
Propionylpromazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, propionylpromazine has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various types of experiments.
However, there are also some limitations to the use of propionylpromazine in laboratory experiments. The compound has been shown to exhibit some toxicity in animal studies, which could limit its use in certain types of experiments. Additionally, the exact mechanism of action of propionylpromazine is not fully understood, which could limit its use in some types of research.
将来の方向性
There are several potential future directions for research involving propionylpromazine. One possible direction is the investigation of the compound's potential as a treatment for psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is the investigation of the compound's anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Additionally, further research is needed to fully understand the mechanism of action of propionylpromazine and to identify any potential side effects or toxicity associated with its use. Overall, propionylpromazine is a promising compound with potential applications in a range of scientific research fields.
合成法
The synthesis of propionylpromazine involves the reaction of 2,4-dimethoxybenzaldehyde with propylpiperazine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain propionylpromazine. The synthesis of propionylpromazine is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
Propionylpromazine has potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. The compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, propionylpromazine has been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-6-5-14(22-2)12-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVXXZDAJJESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)

![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)